Cyanoguanidine-15N4

Vue d'ensemble

Description

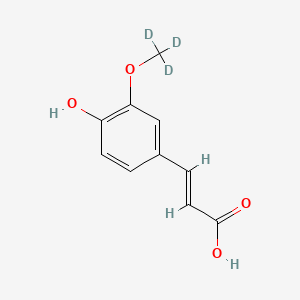

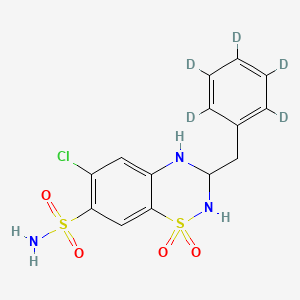

Cyanoguanidine-15N4, also known as this compound, is a useful research compound. Its molecular formula is C2H4N4 and its molecular weight is 88.054. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

Cyanoguanidine is a versatile reagent in organic synthesis, particularly in the direct Friedel-Crafts carboxamidation of arenes. This reaction is facilitated by the use of Brønsted superacids, indicating the involvement of a superelectrophilic intermediate, which underscores cyanoguanidine's role in enabling complex chemical transformations (Naredla & Klumpp, 2012).

Antitumor Activity

Cyanoguanidine derivatives, such as CHS 828, have demonstrated potent experimental antitumoral activity. This activity is evidenced by its effectiveness against various types of neuroendocrine tumors in animal models, highlighting its potential as a candidate drug for the treatment of these cancers (Johanson et al., 2006).

Anion Receptors and Transporters

Research into compounds containing cyanoguanidine and benzothiadiazine has shown significant affinity for oxo-anions in organic solutions. These compounds function as transmembrane chloride/nitrate antiporters, demonstrating cyanoguanidine's utility in developing novel ion transport mechanisms (Wenzel et al., 2011).

Environmental Applications

The development of nano-absorbents, such as multi-cyanoguanidine modified magnetic chitosan, showcases cyanoguanidine's role in environmental remediation. These absorbents exhibit remarkable efficiency in recovering mercury ions from aqueous solutions, offering a promising approach for treating heavy metal pollution (Wang et al., 2013).

Biochemistry and Molecular Biology

In the context of protein research, natural-abundance 15N NMR spectroscopy has been used to study the solvent and protonation effects on cyanoguanidine, providing insights into its behavior in nonpolar environments. This research aids in understanding the structural dynamics of proteins and their components (Xiao & Braiman, 2005).

Novel Materials

Cyanoguanidine's role extends to materials science, where it contributes to the development of novel nano-absorbents and magnetic ordered mesoporous materials. These applications highlight its importance in creating new materials with specific properties for environmental cleanup and other technological advancements (Liu et al., 2013), (Hu et al., 2019).

Mécanisme D'action

Target of Action

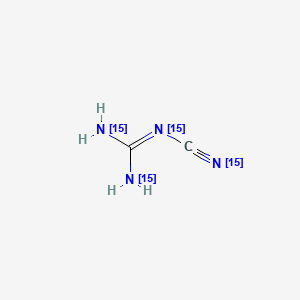

Cyanoguanidine-15N4 is a nitrogen-enriched heterocyclic compound . It is distinguished by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (15N), enhancing its utility in scientific investigations through its unique isotopic signature . .

Mode of Action

Cyanoguanidines, a group to which this compound belongs, have been shown to interfere with cellular metabolism and nf-κb signaling . For instance, CHS 828, a pyridyl cyanoguanidine, has been reported to inhibit nicotinamide phosphoribosyl transferase .

Biochemical Pathways

Cyanoguanidines have been associated with the modulation of cellular metabolism and nf-κb signaling pathways . These pathways play crucial roles in cell proliferation, survival, and immune responses.

Analyse Biochimique

Biochemical Properties

Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling

Cellular Effects

Cyanoguanidines have been shown to interfere with cellular metabolism and NF-κB signaling . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling . This suggests that Cyanoguanidine-15N4 may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

2-((15N)azanylidynemethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBSISYHAICWAH-PQVJJBODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#[15N])[15N]=C([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)